molecular formula C26H30N2O2S B4571676 N-(2-{[(4-CYCLOHEXYLPHENYL)AMINO]METHYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE

N-(2-{[(4-CYCLOHEXYLPHENYL)AMINO]METHYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE

Cat. No.: B4571676
M. Wt: 434.6 g/mol
InChI Key: RKYKYYQBKNJOHY-UHFFFAOYSA-N
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Description

N-(2-{[(4-CYCLOHEXYLPHENYL)AMINO]METHYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry This compound is characterized by its unique structure, which includes a cyclohexylphenyl group, an aminomethyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(4-CYCLOHEXYLPHENYL)AMINO]METHYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps. One common method includes the reaction of 4-cyclohexylphenylamine with 2-(chloromethyl)phenyl-4-methylbenzenesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize impurities. The final product is often purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(4-CYCLOHEXYLPHENYL)AMINO]METHYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-{[(4-CYCLOHEXYLPHENYL)AMINO]METHYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of N-(2-{[(4-CYCLOHEXYLPHENYL)AMINO]METHYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The aminomethyl group may facilitate binding to biological molecules, enhancing its efficacy as a therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[(4-CYCLOHEXYLPHENYL)AMINO]METHYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer specific reactivity and potential applications. The presence of the cyclohexyl group enhances its hydrophobic interactions, making it suitable for certain biological applications.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-[(4-cyclohexylanilino)methyl]phenyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O2S/c1-20-11-17-25(18-12-20)31(29,30)28-26-10-6-5-9-23(26)19-27-24-15-13-22(14-16-24)21-7-3-2-4-8-21/h5-6,9-18,21,27-28H,2-4,7-8,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYKYYQBKNJOHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2CNC3=CC=C(C=C3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-{[(4-CYCLOHEXYLPHENYL)AMINO]METHYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE
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N-(2-{[(4-CYCLOHEXYLPHENYL)AMINO]METHYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE
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N-(2-{[(4-CYCLOHEXYLPHENYL)AMINO]METHYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE
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N-(2-{[(4-CYCLOHEXYLPHENYL)AMINO]METHYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE
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N-(2-{[(4-CYCLOHEXYLPHENYL)AMINO]METHYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE
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N-(2-{[(4-CYCLOHEXYLPHENYL)AMINO]METHYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE

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